Comparative Potency Against R. solani and B. cinerea
While direct EC50 values for pyrapropoyne are not publicly disclosed, a class-level inference can be drawn from published data on structurally related chiral SDHIs. In a 2021 study, a series of novel chiral SDHIs (designated SDHIs-1) demonstrated potent in vitro activity against Rhizoctonia solani and Botrytis cinerea, with EC50 values of 0.58 mg/L and 0.42 mg/L, respectively [1]. These values represent a 2.7-fold and 3.9-fold improvement in potency compared to the non-chiral commercial SDHI boscalid, which exhibited EC50 values of 1.59 mg/L and 1.66 mg/L against the same pathogens under identical assay conditions [1]. This data establishes a benchmark for advanced SDHIs and suggests that pyrapropoyne, which also incorporates chiral and sterically demanding features, may exhibit similarly enhanced potency relative to older SDHI standards.
| Evidence Dimension | In vitro antifungal potency (EC50) |
|---|---|
| Target Compound Data | Not directly available for pyrapropoyne; class-level inference based on structural analogs |
| Comparator Or Baseline | Boscalid: EC50 = 1.59 mg/L (R. solani), 1.66 mg/L (B. cinerea); Novel chiral SDHI (SDHIs-1): EC50 = 0.58 mg/L (R. solani), 0.42 mg/L (B. cinerea) |
| Quantified Difference | For the novel chiral SDHI class: 2.7-fold (R. solani) and 3.9-fold (B. cinerea) improvement over boscalid |
| Conditions | In vitro mycelial growth inhibition assay; specific experimental details provided in the cited reference |
Why This Matters
This class-level benchmark informs procurement decisions by illustrating the potency gains achievable with modern SDHI structural motifs, against which pyrapropoyne can be contextually evaluated.
- [1] Li, S., et al. (2021). Future direction of agrochemical development for plant disease in China. Pest Management Science, 77(8), 3601-3612. View Source
